2,3,5,6-Tetramethylbenzenesulfonate
Description
2,3,5,6-Tetramethylbenzenesulfonate is an organosulfur compound characterized by a benzene ring substituted with four methyl groups at the 2, 3, 5, and 6 positions and a sulfonate group (-SO₃⁻) at the 1-position. Its derivatives, such as the propan-2-yl ester (C₁₃H₂₀O₃S), exhibit unique physicochemical properties due to the steric and electronic effects of the methyl substituents. The compound’s crystal structure has been extensively analyzed, revealing a monoclinic system (space group P121/n) with unit cell dimensions a = 17.8761 Å, b = 9.7651 Å, and c = 17.9982 Å at 99.65 K . This structural rigidity and symmetry contribute to its stability in solid-state applications, such as polymer synthesis and crystallography templates .
Properties
Molecular Formula |
C10H13O3S- |
|---|---|
Molecular Weight |
213.28 g/mol |
IUPAC Name |
2,3,5,6-tetramethylbenzenesulfonate |
InChI |
InChI=1S/C10H14O3S/c1-6-5-7(2)9(4)10(8(6)3)14(11,12)13/h5H,1-4H3,(H,11,12,13)/p-1 |
InChI Key |
KJJMOCUMRBSKTE-UHFFFAOYSA-M |
SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)[O-])C)C |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)[O-])C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
The following analysis compares 2,3,5,6-tetramethylbenzenesulfonate with structurally or functionally related sulfonates, fluorinated analogs, and sulfonamide derivatives.
Structural and Physicochemical Properties
Table 1: Comparative Analysis of Key Compounds
| Compound | Molecular Formula | Molecular Weight | Substituents | Crystal System | Key Properties |
|---|---|---|---|---|---|
| Propan-2-yl this compound | C₁₃H₂₀O₃S | 256.35 | 4 methyl, propan-2-yl ester | Monoclinic (P121/n) | High thermal stability, anisotropic displacement parameters |
| 2,3,5,6-Tetrafluoro-4-methoxybenzyl alcohol | C₈H₆F₄O₂ | 210.13 | 4 fluorine, methoxy | N/A | Lower density (1.458 g/cm³), higher acidity (pKa ~12.69) |
| Methyl methanesulfonate | C₂H₆O₃S | 110.13 | Methyl ester | N/A | High volatility, genotoxic potential |
| 4-(((2,3,5,6-Tetramethylphenyl)sulfonamido)methyl)benzoic acid | C₁₉H₂₃NO₄S | 369.46 | Sulfonamide linkage | N/A | Bioactive intermediate (e.g., pharmaceutical applications) |
- Steric Effects : The tetramethyl substitution in this compound introduces significant steric hindrance, reducing reactivity in nucleophilic substitution reactions compared to less-substituted analogs like methyl methanesulfonate .
- Electronic Effects : Fluorinated analogs (e.g., 2,3,5,6-tetrafluoro-4-methoxybenzyl alcohol) exhibit increased electronegativity and acidity (pKa ~12.69) due to fluorine’s electron-withdrawing nature, contrasting with the electron-donating methyl groups in the tetramethyl derivative .
Crystallographic Behavior
Propan-2-yl this compound forms a tightly packed monoclinic lattice with anisotropic displacement parameters (e.g., U₁₁ = 0.045 Ų, U₂₂ = 0.032 Ų), indicating directional rigidity. In contrast, fluorinated analogs like 2,3,5,6-tetrafluoroterephthalic acid derivatives (H₂TFTA) exhibit less symmetric crystal systems due to fluorine’s smaller atomic radius and stronger intermolecular dipole interactions .
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